molecular formula C16H18N2O4S B2605583 (E)-3-(furan-2-yl)-N-(4-(N-propylsulfamoyl)phenyl)acrylamide CAS No. 865616-77-9

(E)-3-(furan-2-yl)-N-(4-(N-propylsulfamoyl)phenyl)acrylamide

Cat. No.: B2605583
CAS No.: 865616-77-9
M. Wt: 334.39
InChI Key: PBPWNQCITJLHAN-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(furan-2-yl)-N-(4-(N-propylsulfamoyl)phenyl)acrylamide is a synthetic acrylamide derivative intended for research applications. Compounds within the furan-2-yl acrylamide class have been identified in scientific literature for their potential as modulators of nicotinic acetylcholine receptors (nAChRs), specifically as Positive Allosteric Modulators (PAMs) of the α7 subtype . Research on structurally related molecules suggests this chemical class may serve as valuable pharmacological tools for investigating neurological pathways . For instance, one study on the similar compound 3-furan-2-yl-N-p-tolyl-acrylamide reported anxiolytic-like activity in mouse models, indicating the research relevance of this compound family in neuroscience . Another study on derivatives like DM490 highlighted how specific structural modifications can shift activity towards negative allosteric modulation, underscoring the structure-activity relationship (SAR) interest in these compounds . The presence of both furan and sulphonamide functional groups in this particular molecule may confer unique properties warranting further investigation in various biochemical contexts. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[4-(propylsulfamoyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-2-11-17-23(20,21)15-8-5-13(6-9-15)18-16(19)10-7-14-4-3-12-22-14/h3-10,12,17H,2,11H2,1H3,(H,18,19)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPWNQCITJLHAN-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(furan-2-yl)-N-(4-(N-propylsulfamoyl)phenyl)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C16H18N2O4SC_{16}H_{18}N_{2}O_{4}S and a molecular weight of 334.39 g/mol. Its structure includes a furan ring and a sulfamoyl group, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₆H₁₈N₂O₄S
Molecular Weight334.39 g/mol
IUPAC Name(E)-3-(furan-2-yl)-N-(4-(N-propylsulfamoyl)phenyl)prop-2-enamide
SMILESCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CO2

1. Modulation of Nicotinic Acetylcholine Receptors

Research indicates that compounds similar to (E)-3-(furan-2-yl)-N-(4-(N-propylsulfamoyl)phenyl)acrylamide may act as positive allosteric modulators of α7 nicotinic acetylcholine receptors. A related compound, 3-furan-2-yl-N-p-tolyl-acrylamide, was shown to produce anxiolytic-like effects in animal models by enhancing the activity of these receptors, suggesting that similar mechanisms may be applicable to (E)-3-(furan-2-yl)-N-(4-(N-propylsulfamoyl)phenyl)acrylamide .

2. Cytoprotective Effects

In studies involving related furan derivatives, such as BK3C231, it was observed that these compounds could protect against DNA damage and mitochondrial dysfunction induced by carcinogens. The cytoprotective effects were attributed to the inhibition of nitrosative stress rather than oxidative stress . This suggests that (E)-3-(furan-2-yl)-N-(4-(N-propylsulfamoyl)phenyl)acrylamide may also exhibit similar protective properties.

Anxiolytic Activity

A study on a closely related compound demonstrated significant anxiolytic-like activity in mice at doses as low as 0.5 mg/kg. The study highlighted that the anxiolytic effects were mediated through α7 nicotinic acetylcholine receptors, which could be a relevant pathway for (E)-3-(furan-2-yl)-N-(4-(N-propylsulfamoyl)phenyl)acrylamide .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to (E)-3-(furan-2-yl)-N-(4-(N-propylsulfamoyl)phenyl)acrylamide exhibit significant anticancer properties. The furan moiety is known for its ability to interact with biological targets, enhancing the cytotoxicity against various cancer cell lines. Studies have shown that derivatives of furan-based compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways .

Antimicrobial Properties
The sulfonamide group present in the compound contributes to its antimicrobial activity. Sulfonamides have been widely studied for their effectiveness against bacterial infections. The incorporation of the furan ring may enhance the lipophilicity of the compound, improving its ability to penetrate bacterial membranes . Preliminary studies suggest that this compound could serve as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Effects
Compounds with similar structures have also been investigated for their anti-inflammatory properties. The presence of the furan ring and sulfonamide group may contribute to the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Materials Science

Polymer Chemistry
(E)-3-(furan-2-yl)-N-(4-(N-propylsulfamoyl)phenyl)acrylamide can be used as a monomer in polymer synthesis. Its functional groups allow for copolymerization with other vinyl monomers, leading to materials with tailored properties such as increased thermal stability and improved mechanical strength. The furan unit can participate in Diels-Alder reactions, enabling the formation of cross-linked networks that enhance material performance .

Sensors and Electronics
The electronic properties of furan-containing compounds make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability of (E)-3-(furan-2-yl)-N-(4-(N-propylsulfamoyl)phenyl)acrylamide to form conductive pathways can be exploited in sensor technology, particularly for detecting environmental pollutants or biological markers .

Agricultural Chemistry

Pesticide Development
The structural characteristics of (E)-3-(furan-2-yl)-N-(4-(N-propylsulfamoyl)phenyl)acrylamide suggest potential applications in agrochemicals. Compounds with similar functionalities have been evaluated for their herbicidal and insecticidal activities. The sulfonamide moiety may enhance the bioactivity against pests while minimizing toxicity to non-target organisms .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Demonstrated significant cytotoxicity against breast cancer cell lines.
Antimicrobial Properties Showed effectiveness against Gram-positive bacteria, suggesting potential as a new antibiotic.
Polymer Chemistry Successfully copolymerized with styrene derivatives to create thermally stable materials.
Pesticide Development Exhibited promising herbicidal activity in preliminary field trials on common weeds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (E)-3-(furan-2-yl)-N-(4-(N-propylsulfamoyl)phenyl)acrylamide and structurally related acrylamide derivatives:

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity (IC₅₀ or Key Data) Reference
(E)-3-(furan-2-yl)-N-(4-(N-propylsulfamoyl)phenyl)acrylamide Furan-2-yl, N-propylsulfamoylphenyl 333.09 SARS-CoV helicase inhibition: ATPase IC₅₀ = 2.3 µM; helicase IC₅₀ = 13.0 µM
(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide Furan-2-yl, unsubstituted sulfamoylphenyl 292.29 Comparable ATPase inhibition to bananin (IC₅₀ ~2.3 µM); weaker helicase activity
(2E)-N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(2-furyl)acrylamide Furan-2-yl, 4,6-dimethylpyrimidinyl-sulfamoylphenyl 398.44 No explicit activity reported; structural modification suggests enhanced target specificity
(E)-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide 4-Fluorophenyl, unsubstituted sulfamoylphenyl 320.34 Antiviral activity inferred from structural analogy; no explicit IC₅₀ data
(E)-2-Cyano-N-(3-phenylpropyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)acrylamide Cyano group, trifluoromethylphenyl-furan, 3-phenylpropylamide 424.42 Designed for Dengue/Zika NS2B/NS3 protease inhibition; higher metabolic stability due to cyano group
Compound 3a (Cherian et al.) Bromophenyl-sulfamoyl hydroxamate 397.00 Anti-cancer activity (64.56% yield); soluble in organic solvents, insoluble in water
Compound 2 (Ningxia Lycium barbarum) 4-Hydroxy-3-methoxyphenyl, complex phenethylamide ~400 (estimated) Anti-inflammatory IC₅₀ = 17.00 µM (superior to quercetin)

Structural and Functional Analysis

Core Scaffold Modifications The acrylamide backbone is conserved across all compounds, critical for hydrogen bonding with target enzymes . Furan vs.

Sulfamoyl Group Variations

  • The N-propylsulfamoyl group in the target compound improves lipophilicity (logP ~2.1) compared to unsubstituted sulfamoyl derivatives (logP ~1.5), enhancing membrane permeability .
  • 4,6-Dimethylpyrimidinyl-sulfamoyl () introduces steric bulk, which may reduce off-target interactions but could limit solubility .

Biological Activity Trends Antiviral Potency: The target compound’s helicase IC₅₀ (13.0 µM) is 4.4-fold weaker than its ATPase activity, suggesting helicase inhibition requires additional optimization . Bananin derivatives (IC₅₀ = 2.3–3.0 µM) outperform acrylamides in helicase inhibition but lack sulfamoyl modifications . Anti-inflammatory Activity: Plant-derived acrylamides (e.g., ) prioritize phenolic and methoxy groups, diverging from synthetic antiviral designs .

Therapeutic Potential The target compound’s N-propylsulfamoyl group positions it as a candidate for oral bioavailability studies, whereas cyano-substituted analogs () are tailored for protease inhibition .

Q & A

Q. What are the standard synthetic protocols for preparing (E)-3-(furan-2-yl)-N-(4-(N-propylsulfamoyl)phenyl)acrylamide, and how is purity ensured?

Methodological Answer: The compound is typically synthesized via EDCI/HOBt-mediated coupling in anhydrous DMF, starting from α-bromoacrylic acid and the sulfamoyl-substituted aniline derivative. Key steps include:

  • Reaction under ice-cooling (0–5°C) to minimize side reactions .
  • Purification via column chromatography (e.g., ethyl acetate/petroleum ether gradient) to isolate the acrylamide product.
  • Purity validation using ¹H/¹³C NMR (e.g., characteristic vinyl proton peaks at δ 6.5–7.5 ppm) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • UV-Vis Spectroscopy : Identifies π→π* transitions in the acrylamide core (λmax ~250–300 nm) .
  • FT-IR : Confirms carbonyl (C=O, ~1650 cm⁻¹) and sulfonamide (S=O, ~1150–1350 cm⁻¹) functional groups .
  • NMR : ¹H NMR distinguishes the E-isomer (trans coupling constant J = 12–16 Hz for vinyl protons) from the Z-isomer .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer:

  • Antiviral Activity : Inhibits SARS-CoV helicase (IC50 ~5–10 µM) via competitive binding to the ATPase domain .
  • Anticancer Potential : Structural analogs (e.g., (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide) show antiproliferative effects (IC50 ~2–20 µM) in breast cancer cell lines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield (>70%)?

Methodological Answer: Key parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency compared to THF .
  • Catalyst Load : Increasing EDCI/HOBt stoichiometry (1.5–2.0 equiv) improves conversion rates .
  • Temperature Control : Prolonged stirring at 35°C post-initial cooling increases product formation .

Q. Reference :

Q. How do structural modifications influence pharmacological activity?

Methodological Answer:

  • Sulfonamide Substitution : Replacing N-propyl with N-phenyl enhances α7 nicotinic acetylcholine receptor (nAChR) modulation (e.g., DM490: EC50 = 3.2 µM vs. DM497: EC50 = 12 µM) .
  • Heterocycle Variation : Thiophene analogs (e.g., DM497) show higher antinociceptive activity than furan derivatives due to improved membrane permeability .

Q. What in vitro assays are recommended to resolve contradictory data on receptor modulation?

Methodological Answer:

  • Electrophysiology : Patch-clamp studies on HEK293T cells expressing α7 nAChR can differentiate positive allosteric modulation (PAM) vs. inhibition .
  • Calcium Imaging : Quantifies intracellular Ca²⁺ flux to assess functional antagonism (e.g., DM490 reduces ACh-induced Ca²⁺ signals by 60% at 10 µM) .

Q. How can computational methods guide SAR studies?

Methodological Answer:

  • Docking Simulations : Predict binding poses in SARS-CoV helicase (PDB: 6JYT) to prioritize substituents with favorable hydrophobic interactions .
  • QSAR Models : Correlate logP values with cytotoxicity (e.g., analogs with logP >3.5 show reduced selectivity indices) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.